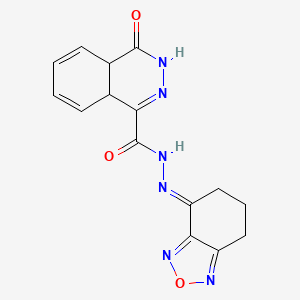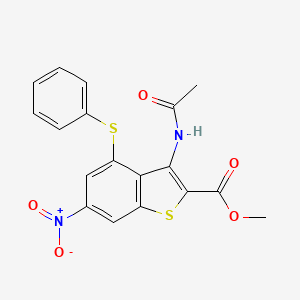![molecular formula C15H23N3O3S B6085042 1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide](/img/structure/B6085042.png)
1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide (also known as DMAP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMAP is a piperidine derivative that is commonly used as a catalyst in organic chemistry reactions.
作用机制
DMAP acts as a nucleophilic catalyst, which means it donates a pair of electrons to the reaction substrate. This enhances the electrophilicity of the substrate, making it more reactive. DMAP also stabilizes the intermediate products formed during the reaction, which increases the overall reaction rate.
Biochemical and Physiological Effects:
DMAP has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant and can cause skin and eye irritation upon contact. It is important to handle DMAP with caution and use appropriate protective equipment.
实验室实验的优点和局限性
DMAP has several advantages as a catalyst in lab experiments. It is relatively inexpensive and readily available. It is also highly effective in a wide range of reactions. However, DMAP has some limitations. It is air-sensitive and can degrade over time, reducing its effectiveness. It can also be difficult to remove from reaction products, which can affect the purity of the final product.
未来方向
There are several future directions for research on DMAP. One area of interest is the development of new and more efficient synthesis methods. Another area of research is the use of DMAP in the synthesis of new pharmaceuticals and natural products. Additionally, there is potential for DMAP to be used in other fields of research, such as materials science and nanotechnology.
Conclusion:
In conclusion, DMAP is a versatile and widely used catalyst in organic chemistry. It has several advantages and limitations in lab experiments and has potential applications in various fields of research. Further research is needed to fully understand the biochemical and physiological effects of DMAP and to explore its potential for new applications.
合成方法
DMAP can be synthesized using a variety of methods, including the reaction of piperidine with dimethylsulfamoyl chloride and 4-methylphenyl isocyanate. Another method involves the reaction of 1,1-dimethylhydrazine with 4-methylphenyl isocyanate and sulfonyl chloride. The resulting product is then purified using column chromatography.
科学研究应用
DMAP has a wide range of applications in scientific research, particularly in organic chemistry. It is commonly used as a catalyst for various reactions, including esterification, amidation, and acylation. DMAP has also been used in the synthesis of natural products and pharmaceuticals.
属性
IUPAC Name |
1-(dimethylsulfamoyl)-N-(4-methylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12-6-8-14(9-7-12)16-15(19)13-5-4-10-18(11-13)22(20,21)17(2)3/h6-9,13H,4-5,10-11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDPTOQFNYXBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-bis(difluoromethyl)-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6084970.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6084976.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-2-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6084984.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B6084994.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085004.png)
![N-(2,3-difluoro-4-methylbenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6085005.png)
![[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6085009.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085023.png)

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6085050.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6085058.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide](/img/structure/B6085064.png)
![2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085074.png)